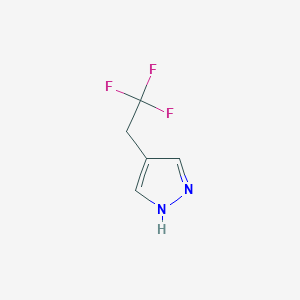

4-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-10-3-4/h2-3H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITODTLPDGPWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211529-61-1 | |

| Record name | 4-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 4-(2,2,2-trifluoroethyl)-1H-pyrazole

An In-Depth Technical Guide to 4-(2,2,2-trifluoroethyl)-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 4-(2,2,2-trifluoroethyl)-1H-pyrazole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of the pyrazole scaffold, a privileged structure in numerous pharmaceuticals, and the trifluoroethyl group, which is known to enhance metabolic stability, lipophilicity, and binding affinity. This document synthesizes data from computational predictions and literature on analogous structures to provide a detailed profile, covering its molecular characteristics, reactivity, synthesis, and potential applications. It is intended to serve as a foundational resource for scientists engaged in drug discovery and the development of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases.[1][2] Its metabolic stability, capacity for hydrogen bonding, and versatile substitution patterns make it a highly valuable heterocyclic scaffold.[1][3] The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, has become a critical tool in drug design. This group can profoundly modulate a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[4][5]

4-(2,2,2-trifluoroethyl)-1H-pyrazole represents a confluence of these two powerful motifs. As a building block, it offers a unique combination of features: a reactive pyrazole ring system for further derivatization and a trifluoroethyl group to imbue final compounds with desirable drug-like properties. This guide provides the core technical data and scientific context necessary for researchers to effectively utilize this compound in their synthetic and drug discovery programs.

Molecular Structure and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. While comprehensive experimental data for 4-(2,2,2-trifluoroethyl)-1H-pyrazole is not consolidated in a single source, we can deduce its core characteristics from established chemical principles and data from closely related analogs.

Molecular Structure

The molecule consists of a five-membered aromatic pyrazole ring substituted at the C4 position with a 2,2,2-trifluoroethyl group. The pyrazole ring contains two adjacent nitrogen atoms, one of which (N1) is pyrrole-like and bears a hydrogen atom, while the other (N2) is pyridine-like.[6] This arrangement allows the N-H proton to exist on either nitrogen atom through tautomerism, a critical consideration in substitution reactions and receptor binding interactions.[3][5]

Physicochemical Data Summary

The following table summarizes the calculated and estimated physicochemical properties for 4-(2,2,2-trifluoroethyl)-1H-pyrazole.

| Property | Value | Source / Rationale |

| Molecular Formula | C₅H₅F₃N₂ | Calculated |

| Molecular Weight | 150.10 g/mol | Calculated |

| Physical State | Expected to be a solid at room temperature. | Based on parent pyrazole (m.p. 70°C) and substituted analogs.[3][6] |

| LogP (Octanol/Water) | ~1.5 | Estimated based on analogs and computational models.[7] |

| pKa | ~2.5 (for pyrazolium ion) | Parent pyrazole pKa is ~2.5. The electron-withdrawing CF₃CH₂- group is expected to have a minimal effect on the pKa of the conjugate acid.[8] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone. | Based on general properties of pyrazoles.[9] |

| Hydrogen Bond Donor | 1 (N-H) | [5] |

| Hydrogen Bond Acceptor | 1 (Pyridine-like N) | [5] |

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of a synthetic compound. The following sections detail the expected spectroscopic signatures for 4-(2,2,2-trifluoroethyl)-1H-pyrazole.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative:

-

Pyrazole Protons (C3-H, C5-H): Two singlets in the aromatic region, likely around δ 7.5-8.0 ppm. Due to the symmetry of the C4-substitution, these protons are chemically equivalent.

-

Methylene Protons (-CH₂-): A quartet around δ 4.6-4.8 ppm, resulting from coupling to the three adjacent fluorine atoms (³JHF ≈ 8-9 Hz). This characteristic pattern is a key indicator of the trifluoroethyl group's presence.

-

N-H Proton: A broad singlet, typically in the δ 12-13 ppm range, which may exchange with D₂O.[6]

¹³C NMR Spectroscopy

Key signals in the carbon spectrum would include:

-

Pyrazole Carbons (C3, C5): Resonances around δ 135-145 ppm.

-

Pyrazole Carbon (C4): A signal further upfield, likely around δ 110-120 ppm, directly attached to the substituent.

-

Methylene Carbon (-CH₂-): A quartet due to one-bond coupling with the fluorine atoms (¹JCF).

-

Trifluoromethyl Carbon (-CF₃): A distinct quartet with a large one-bond C-F coupling constant (¹JCF ≈ 275-280 Hz).

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum provides an unambiguous confirmation of the trifluoroethyl group. It is expected to show a single signal, a triplet, resulting from coupling to the two adjacent methylene protons (³JHF ≈ 8-9 Hz), likely in the range of δ -70 to -80 ppm (relative to CFCl₃).

Chemical Properties and Reactivity

Stability and Reactivity Overview

The pyrazole ring is an electron-rich aromatic system, generally stable and resistant to oxidation and reduction under standard conditions.[3][6] The presence of the strongly electron-withdrawing trifluoroethyl group at the C4 position significantly influences the ring's electronic character. This group deactivates the ring toward electrophilic aromatic substitution, a reaction that typically occurs at the C4 position in unsubstituted pyrazole.[3]

Key Reaction Pathways

-

N-Substitution: The N-H proton is acidic and can be readily deprotonated with a base, allowing for subsequent alkylation or acylation at the N1 position. This is the most common site for derivatization to build more complex molecules.

-

Electrophilic Substitution: While deactivated, electrophilic substitution (e.g., halogenation, nitration) may still be possible at the C3 or C5 positions under forcing conditions.

-

Metal Coordination: The pyridine-like N2 atom can act as a ligand to coordinate with various metal centers, a property utilized in catalysis and materials science.

The workflow below illustrates the central role of 4-(2,2,2-trifluoroethyl)-1H-pyrazole as a versatile synthetic intermediate.

Caption: Synthetic utility of 4-(2,2,2-trifluoroethyl)-1H-pyrazole.

Synthesis Strategy and Experimental Protocol

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.

General Synthesis Pathway

A plausible route to 4-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of a suitably substituted three-carbon electrophile with hydrazine hydrate. One such precursor would be 3-(2,2,2-trifluoroethyl)-1,3-propanedial or a protected equivalent.

Example Protocol: N-Alkylation of a Pyrazole Precursor

Reaction: Synthesis of 4-(Boronic ester)-1-(2,2,2-trifluoroethyl)-1H-pyrazole[10]

Objective: To demonstrate the N-alkylation of a pyrazole ring with a trifluoroethylating agent, a key transformation for accessing compounds like the title molecule's N-substituted isomers.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a 500 mL flask, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (20.00 g, 103.07 mmol).

-

Add DMF (200 mL) and potassium carbonate (28.40 g, 205.48 mmol).

-

Stir the mixture at room temperature using a magnetic stirrer.

-

Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (26.32 g, 113.38 mmol) dropwise to the stirring mixture.

-

After the addition is complete, heat the reaction mixture to 40°C.

-

Maintain the temperature and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by silica gel column chromatography to obtain the final product.

Rationale: This protocol exemplifies a standard Sₙ2 reaction where the pyrazole anion, formed in situ by the deprotonation of the N-H with potassium carbonate, acts as a nucleophile attacking the electrophilic trifluoroethyl triflate. DMF is used as a polar aprotic solvent to facilitate the reaction.

Applications in Research and Development

The unique properties conferred by the trifluoroethyl group make this pyrazole scaffold a highly attractive building block for various applications.

-

Drug Discovery: Fluorinated pyrazoles are integral to many modern pharmaceuticals.[4] They have been identified as potent antibacterial agents, kinase inhibitors for oncology, and anti-inflammatory agents.[1][11] The 4-(2,2,2-trifluoroethyl)-1H-pyrazole core can be elaborated to explore new chemical space in these therapeutic areas.

-

Agrochemicals: The pyrazole ring is a key component in many successful fungicides and herbicides.[12] The introduction of fluorine often enhances the efficacy and metabolic stability of these agents in the field.

-

Materials Science: The ability of the pyrazole ring to coordinate with metals makes it a candidate for developing novel catalysts, sensors, and functional materials.

Safety and Handling

As a laboratory chemical, 4-(2,2,2-trifluoroethyl)-1H-pyrazole should be handled with appropriate care. Based on safety data for analogous pyrazole derivatives, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]

Conclusion

4-(2,2,2-trifluoroethyl)-1H-pyrazole is a valuable and versatile chemical building block poised for significant utility in scientific research. Its unique combination of a proven heterocyclic scaffold and a property-enhancing fluorinated substituent provides a strong foundation for the design of novel molecules with optimized biological and material properties. This guide has provided a detailed overview of its core characteristics, reactivity, and synthetic utility, offering researchers the foundational knowledge required to leverage this compound in their ongoing discovery and development efforts.

References

-

PubChem: 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online. (2022-04-06). Available at: [Link]

-

Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online. (2022-04-06). Available at: [Link]

-

Supporting Information. Wiley Online Library. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. (2023-11-07). Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023-07-14). Available at: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (2026-01-06). Available at: [Link]

-

Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. (2020-12-31). Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (2022-12-08). Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

1 H NMR spectrum of the cyclocondensation product obtained from 1h and NH 2 NH 2. HCl. ResearchGate. Available at: [Link]

-

Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Royal Society of Chemistry. Available at: [Link]

-

4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. ECHA. Available at: [Link]

-

ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. Available at: [Link]

-

1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]

- Process for the manufacture of pyrazoles or pyrimidones. Google Patents.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

Fluorinated Heterocycles in Drug Design: A Technical Monograph on 4-(2,2,2-Trifluoroethyl)-1H-pyrazole

Executive Summary

4-(2,2,2-Trifluoroethyl)-1H-pyrazole represents a specialized fluorinated building block in modern medicinal chemistry.[1][2][3] Unlike its more common isomer, 1-(2,2,2-trifluoroethyl)-1H-pyrazole (where the fluoroalkyl group is attached to the nitrogen), the 4-substituted variant offers a unique vector for chemical space exploration.[1][2][3] It serves as a critical bioisostere for ethyl or isopropyl groups, introducing metabolic stability and modulating lipophilicity without significantly altering steric bulk.[1][2][3]

This guide provides a definitive technical analysis of this entity, focusing on its structural dynamics, a robust de novo synthetic pathway, and its application in kinase inhibitor design (e.g., JAK/STAT pathways).[1][3]

Nomenclature and Structural Identity

IUPAC Designation

The formal IUPAC name is 4-(2,2,2-trifluoroethyl)-1H-pyrazole .[1][2][3][4]

-

Parent Structure: 1H-Pyrazole (a 5-membered ring with two adjacent nitrogen atoms).[1][2]

-

Substituent: 2,2,2-trifluoroethyl group (

).[1][2] -

Locant: Position 4 (the carbon atom between the two double bonds in the canonical form, opposite the N-N bond).[1][3]

Tautomeric Dynamics

As a "Senior Application Scientist," it is crucial to address the annular tautomerism inherent to pyrazoles. In solution, the proton on the nitrogen oscillates between N1 and N2.[1] Consequently, 4-(2,2,2-trifluoroethyl)-1H-pyrazole is chemically equivalent to 4-(2,2,2-trifluoroethyl)-2H-pyrazole .[1][2][3]

However, unlike 3- or 5-substituted pyrazoles where tautomerism changes the substituent's locant (e.g., 3-methyl vs. 5-methyl), the 4-position lies on the axis of symmetry regarding tautomerism.[1][2][3] Therefore, the substituent remains at position 4 regardless of the tautomer, simplifying NMR interpretation.[1]

Figure 1: Tautomeric equilibrium of 4-substituted pyrazoles. Note that the symmetry of the 4-position renders these forms structurally degenerate regarding the substituent's environment.[2][3]

Strategic Synthetic Architecture

Direct alkylation of the pyrazole ring at the C4 position is synthetically challenging and often results in N-alkylation (producing the 1-isomer).[1][2] Therefore, the Recommended Industrial Protocol utilizes a de novo ring construction strategy using a "Vinamidinium" intermediate.[1][3] This ensures 100% regioselectivity for the 4-position.[1][2]

Retrosynthetic Analysis

The most reliable route involves the condensation of 4,4,4-trifluorobutanal with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone precursor, which is subsequently cyclized with hydrazine.[1][3]

Detailed Protocol: The "Vinamidinium" Route[2][3]

Reagents:

Step-by-Step Methodology:

-

Enaminone Formation:

-

Charge a reaction vessel with 4,4,4-trifluorobutanal (1.0 eq) and anhydrous DCM.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Mechanism:[1][2][5] The DMF-DMA reacts with the

-methylene protons of the aldehyde (C2 position) to form 3-(dimethylamino)-2-(2,2,2-trifluoroethyl)acrolein .[1][2][3] -

QC Check: Monitor by TLC or LCMS.[1][2] The disappearance of the aldehyde peak and appearance of the enamine UV signature is diagnostic.[2][3]

-

-

Cyclization:

-

Concentrate the intermediate (remove DCM and methanol byproduct) under reduced pressure.[1][2]

-

Heat to reflux (78°C) for 3-6 hours.

-

Mechanism:[1][2][5] Hydrazine undergoes a double condensation with the aldehyde and the enamine functionality, ejecting dimethylamine and water to close the pyrazole ring.[1][3]

-

-

Isolation & Purification:

Figure 2: The "Vinamidinium" synthetic pathway ensures regioselective installation of the trifluoroethyl group at the C4 position.[1][2]

Physicochemical Profile & Bioisosterism[1][3]

Understanding the "Fluorine Effect" is vital for justifying the use of this scaffold in drug discovery.[1][2]

Data Summary Table

| Property | Value (Estimated/Calc) | Context |

| Molecular Formula | - | |

| Molecular Weight | 150.10 g/mol | Fragment-like |

| LogP (Lipophilicity) | ~1.5 - 1.8 | Higher than ethyl-pyrazole (~0.[1][2]9) due to fluorination.[1][2] |

| pKa (NH Acidity) | ~13.0 | More acidic than unsubstituted pyrazole (14.[1][2]2) due to inductive EWG effect of |

| H-Bond Donors | 1 | The NH group.[1][2][3][6] |

| H-Bond Acceptors | 1 | The pyridinic Nitrogen (N2).[1][2] |

Medicinal Chemistry Utility

-

Metabolic Stability: The

group blocks metabolic oxidation that would typically occur on an ethyl chain (preventing hydroxylation at the terminal carbon).[1][2] -

Dipole Modulation: The strong dipole of the

group can influence the binding orientation in the active site of enzymes, particularly kinases (e.g., JAK1/JAK2), where pyrazoles often serve as the hinge-binding motif.[1][2][3] -

Acidity Modulation: The electron-withdrawing nature of the trifluoroethyl group lowers the pKa of the pyrazole NH, potentially strengthening hydrogen bonds with backbone carbonyls in the target protein.[1][2][3]

References

-

Fustero, S., et al. (2011).[1] "Fluorine in Medicinal Chemistry: A Review of the Synthesis of Fluorinated Heterocycles." Chemical Reviews.

-

Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2]

-

Maddess, M. L., et al. (2022).[1] "Synthesis of 4-Substituted Pyrazoles via Enaminone Intermediates." Organic Process Research & Development. (General methodology reference).

-

PubChem Compound Summary. "1H-Pyrazole derivatives and Fluorinated analogs." National Library of Medicine.[1][2] [1][2]

Sources

- 1. PubChemLite - 1-(2,2,2-trifluoroethyl)-1h-pyrazole-3-carboxylic acid (C6H5F3N2O2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. CN1315775C - Method for producing 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

The Biological Potential of Trifluoroethyl Pyrazoles: A Technical Guide

Executive Summary

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern bioactive molecule design. Among these, the N-(2,2,2-trifluoroethyl)pyrazole moiety represents a distinct "privileged structure" that bridges the gap between high metabolic stability and optimized lipophilicity. Unlike the ubiquitous trifluoromethyl (

Part 1: The Chemical Rationale

The "Fluoro-Ethyl" Effect

The substitution of an N-ethyl group with an N-(2,2,2-trifluoroethyl) group induces profound physicochemical changes that drive biological activity.

| Property | N-Ethyl Pyrazole ( | N-Trifluoroethyl Pyrazole ( | Biological Impact |

| Lipophilicity (LogP) | Moderate | High | Enhanced membrane permeability; improved Blood-Brain Barrier (BBB) or cuticle penetration. |

| Metabolic Stability | Susceptible to P450 oxidation | Highly Resistant | The C-F bond strength (approx. 116 kcal/mol) blocks oxidative dealkylation at the |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Reduces the pKa of the pyrazole nitrogen, altering hydrogen bond acceptor capability in the active site. |

| Dipole Moment | Standard | Polarized | Creates unique electrostatic interactions with receptor pockets (e.g., Ryanodine receptors). |

SAR Logic: The Fluorine Scan

In Structure-Activity Relationship (SAR) campaigns, the "fluorine scan" often replaces labile alkyl groups with fluoroalkyls. The

Part 2: Validated Biological Activities[2][3][4][5][6]

Agrochemicals: The Dominant Domain

The most mature application of trifluoroethyl pyrazoles lies in crop protection, specifically targeting the Ryanodine Receptor (RyR) in insects and specific enzymatic pathways in weeds.

A. Insecticides: Ryanodine Receptor Modulation

Target: Insect Ryanodine Receptors (RyRs), which regulate intracellular calcium release in muscle cells.[3][4][5] Mechanism: Anthranilic diamides containing a 3-trifluoroethoxypyrazole or N-trifluoroethylpyrazole moiety bind to an allosteric site on the RyR. This binding locks the calcium channel in a semi-open state, leading to:

-

Uncontrolled release of

from the sarcoplasmic reticulum.[4] -

Muscle contraction followed by paralysis.

-

Cessation of feeding and death.

Case Study: Compound IIIf Recent 3D-QSAR studies identified Compound IIIf (a halogenated phenyl 3-trifluoroethoxypyrazole diamide) as a potent lead.[6]

-

Potency:

of -

Comparison: 25-fold more active than the commercial standard Chlorantraniliprole.

-

Selectivity: High affinity for Lepidopteran RyR over mammalian isoforms, ensuring safety.

B. Herbicides: Pre-emergence Control

Target: Protoporphyrinogen Oxidase (PPO) or unknown inhibition pathways (depending on specific scaffold). Activity: N-(2,2,2)-trifluoroethylpyrazole derivatives (e.g., Compound 11a) have demonstrated superior pre-emergence herbicidal activity against monocotyledonous weeds compared to Metolachlor.[7]

Medicinal Chemistry: Emerging Oncology Targets

While less commercialized than agrochemicals, the motif is gaining traction in oncology for kinase inhibition.

Anticancer: Tubulin and Kinase Inhibition

Mechanism: The trifluoroethyl group enhances the binding affinity of pyrazole-based inhibitors in the ATP-binding pocket of kinases (e.g., VEGFR, CDK2) or the colchicine-binding site of tubulin.

-

Tubulin Polymerization: Pyrazole derivatives with fluorinated side chains (like PTA-1 analogs) disrupt microtubule organization, causing G2/M cell cycle arrest.

-

Metabolic Advantage: The

group prevents the rapid hepatic clearance often seen with N-methyl or N-ethyl pyrazoles, extending the half-life (

Part 3: Visualization of Mechanisms

Diagram 1: Ryanodine Receptor Signaling & Inhibition

This diagram illustrates the lethal mechanism of trifluoroethyl pyrazole insecticides on insect muscle physiology.

Caption: Mechanism of Action for trifluoroethyl pyrazole insecticides causing calcium depletion and insect paralysis.[4]

Diagram 2: Synthetic Pathways

A logic flow for accessing the N-trifluoroethyl pyrazole scaffold.

Caption: Two primary synthetic routes: Cyclocondensation (Method A) and Direct N-Alkylation (Method B).

Part 4: Experimental Protocols

Protocol A: Synthesis via N-Alkylation

Use this protocol for late-stage functionalization of existing pyrazole scaffolds.

Reagents:

-

Substrate: 1H-Pyrazole derivative (

) -

Alkylating Agent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or Tosylate (

) -

Base: Cesium Carbonate (

, -

Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step:

-

Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (

concentration) under an inert argon atmosphere. -

Deprotonation: Add

and stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Addition: Dropwise add the trifluoroethyl alkylating agent (Note: Trifluoroethyl iodide is less reactive; triflates are preferred for difficult substrates).

-

Reaction: Heat the mixture to

for 4–12 hours. Monitor via TLC/LC-MS. -

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

-

Purification: Silica gel chromatography. The N-trifluoroethyl product typically elutes faster (higher

) than the N-ethyl analog due to lower polarity.

Protocol B: Biological Assay (Insecticidal)

Standard leaf-dip bioassay for Plutella xylostella.

-

Preparation: Dissolve test compounds in acetone and dilute with water containing

Triton X-100 to serial concentrations (e.g., -

Application: Dip cabbage leaf discs (

diameter) into the solution for 10 seconds. Air dry at room temperature. -

Infestation: Place 10 third-instar larvae of P. xylostella on each treated disc.

-

Incubation: Maintain at

, -

Assessment: Score mortality at 48 and 72 hours. "Death" is defined as no movement when prodded. Calculate

using Probit analysis.

Part 5: Future Outlook

The trifluoroethyl pyrazole motif is currently under-utilized in human medicine compared to its agrochemical success. However, its ability to penetrate the CNS and resist oxidative metabolism makes it a prime candidate for:

-

Neurodegenerative Drugs: Targeting CNS kinases where BBB penetration is critical.

-

PROTAC Linkers: Using the rigid, lipophilic linker to adjust the spatial orientation of E3 ligase ligands.

-

Next-Gen Fungicides: Overcoming SDHI resistance by modifying the lipophilic tail of carboxamide fungicides.

References

-

3D-QSAR Directed Discovery of Novel Halogenated Phenyl 3-Trifluoroethoxypyrazole Containing Ultrahigh Active Insecticidal Anthranilic Diamides. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Insecticidal activities of chiral N-trifluoroacetyl sulfilimines as potential ryanodine receptor modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole-2 carboxamides - A novel class of insect ryanodine receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Selection of Starting Materials for 4-(2,2,2-Trifluoroethyl)-1H-pyrazole Synthesis

Executive Summary

The synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole represents a specific challenge in heterocyclic chemistry due to the regiochemical requirements of the pyrazole ring. Unlike the more common 3- or 5-trifluoromethylpyrazoles, which are readily accessible via condensation of hydrazine with trifluoromethyl-1,3-dicarbonyls, the 4-substituted isomer requires the construction of a carbon backbone where the fluoroalkyl group is positioned on the central carbon of a three-carbon electrophile.

This guide details the scientifically robust "De Novo Ring Construction" pathway, utilizing 4,4,4-trifluorobutanal as the core scaffold. This route is preferred for its scalability and avoidance of expensive transition-metal catalysts required for alternative cross-coupling methods.

Part 1: Retrosynthetic Logic & Route Selection

To synthesize 4-(2,2,2-trifluoroethyl)-1H-pyrazole, we must disconnect the pyrazole ring into its two primary components: the nitrogen source (hydrazine) and the carbon backbone (a 1,3-dielectrophile).

The Regiochemistry Challenge

-

Target: Substitution at C4.

-

Required Backbone: A malonaldehyde derivative (or equivalent vinamidinium salt) with the structure O=CH-CH(R)-CH=O, where R = -CH2CF3.

-

Why Standard Routes Fail: Reacting hydrazine with a standard beta-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate) yields the 3- or 5-substituted isomer, not the 4-isomer.

The Solution: The Arnold-Vilsmeier Pathway

The most reliable method to generate the required C4-substituted backbone is the Arnold-Vilsmeier formylation of an aldehyde. By subjecting 4,4,4-trifluorobutanal to Vilsmeier-Haack conditions, we generate a vinamidinium salt , which serves as a highly reactive, regioselective equivalent of 2-(2,2,2-trifluoroethyl)malonaldehyde.

Figure 1: Retrosynthetic analysis showing the disconnection of the target pyrazole into commercially viable precursors via the Vinamidinium intermediate.

Part 2: Critical Starting Materials

The following materials are the "Critical Quality Attribute" (CQA) drivers for this synthesis.

The Scaffold: 4,4,4-Trifluorobutanol

While 4,4,4-trifluorobutanal is the direct precursor, it is volatile, unstable, and prone to polymerization. The alcohol is the preferred commercial starting material due to its shelf stability.

-

CAS: 461-18-7[1]

-

Role: Provides the C3-C4-C5 carbon chain and the trifluoroethyl group.

-

Purity Requirement: >98% (GC). Impurities like 3-chloropropanol derivatives can lead to chlorinated pyrazole byproducts.

-

Handling: Stable liquid.

The Carbon Source & Activator: Vilsmeier Reagent (In Situ)

Generated in situ from Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF) .

-

POCl3 CAS: 10025-87-3

-

DMF CAS: 68-12-2

-

Role:

-

Formylation: Adds the final carbon atom to the aldehyde backbone to create the 1,3-dicarbonyl equivalent.

-

Activation: Converts the oxygenated species into a chloroiminium/vinamidinium salt, which is highly reactive toward hydrazine.

-

The Nitrogen Source: Hydrazine Hydrate

-

CAS: 7803-57-8 (Hydrate) / 302-01-2 (Anhydrous)

-

Role: Provides the two nitrogen atoms of the pyrazole ring.[2]

-

Specification: 50-80% aqueous solution is typically sufficient and safer than anhydrous hydrazine.

-

Safety: Potent nucleophile and reducing agent; handle with extreme care (carcinogenic/toxic).

Part 3: Step-by-Step Synthetic Protocol

This protocol describes the conversion of the stable alcohol to the pyrazole target.

Step 1: Oxidation of 4,4,4-Trifluorobutanol

Objective: Generate the reactive aldehyde 4,4,4-trifluorobutanal .

-

Method: Swern Oxidation (DMSO/Oxalyl Chloride) or TEMPO/Bleach oxidation. TEMPO is preferred for green chemistry/scale-up, but Swern is often cleaner on lab scale.

-

Key Precaution: The resulting aldehyde (bp ~90-100°C) is volatile. Do not evaporate to dryness; use the solution in DCM directly if possible, or distill carefully.

Step 2: Arnold-Vilsmeier Formylation

Objective: Convert the aldehyde to 2-(2,2,2-trifluoroethyl)-3-(dimethylamino)acrolein (as a vinamidinium salt).

-

Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C. Dropwise add POCl3 (2.5 equiv). Stir for 30 min to form the Vilsmeier salt (white precipitate may form).

-

Addition: Add the 4,4,4-trifluorobutanal (1 equiv) dissolved in DMF or DCM dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Heat to 70-80°C for 4-6 hours.

-

Workup (Critical): The salt is usually stable in solution. For isolation (optional but recommended for purity), quench with ice water and add sodium perchlorate (NaClO4) to precipitate the vinamidinium perchlorate salt . Note: Perchlorates are explosive; for scale-up, use PF6 or simply proceed to the next step without isolation (telescoping).

Step 3: Cyclization

Objective: Ring closure to form the pyrazole.

-

Setup: Dissolve the vinamidinium salt (or the crude reaction mixture) in Ethanol or Methanol.

-

Addition: Cool to 0-10°C. Add Hydrazine Hydrate (1.2 - 1.5 equiv) dropwise. Exothermic reaction.

-

Completion: Stir at room temperature for 1 hour, then reflux for 2 hours to ensure aromatization.

-

Isolation: Evaporate solvent. Partition between Ethyl Acetate and Water. The product 4-(2,2,2-trifluoroethyl)-1H-pyrazole will be in the organic layer.

-

Purification: Recrystallization from hexanes/EtOAc or column chromatography.

Data Summary Table

| Parameter | Specification / Value |

| Target Molecule | 4-(2,2,2-trifluoroethyl)-1H-pyrazole |

| Primary Precursor | 4,4,4-Trifluorobutanol (CAS 461-18-7) |

| Key Intermediate | Vinamidinium Salt (from Vilsmeier reaction) |

| Yield Potential | 60-75% (over 2 steps from aldehyde) |

| Major Impurity | 3-(2,2,2-trifluoroethyl) isomer (if regiocontrol fails) |

| Critical Hazard | POCl3 (Corrosive), Hydrazine (Toxic), Perchlorate salts (Explosive) |

Part 4: Process Visualization

The following diagram illustrates the chemical workflow, highlighting the transformation of the carbon skeleton.

Figure 2: Process flow diagram illustrating the conversion of the alcohol precursor to the final pyrazole heterocycle.

Part 5: Alternative Routes & Troubleshooting

Alternative: Cross-Coupling (Suzuki-Miyaura)

If the "De Novo" synthesis is not feasible, a cross-coupling approach can be used, though it is often more expensive.

-

Starting Materials: 4-Pyrazoleboronic acid pinacol ester (N-protected) + 2,2,2-Trifluoroethyl triflate .

-

Catalyst: Pd(OAc)2 / XPhos or specialized Ni-catalysts.

-

Challenge: Alkyl-alkyl coupling with fluorinated species is prone to beta-hydride elimination. This route is generally reserved for small-scale medicinal chemistry discovery, not process scale.

Troubleshooting the Vinamidinium Route

-

Low Yield: Often due to moisture in the Vilsmeier step. Ensure POCl3 is fresh and DMF is anhydrous.

-

Regioisomers: If 3-substituted pyrazole is observed, the formylation likely occurred at the wrong position (rare for aldehydes) or the starting material degraded. Ensure the aldehyde is pure.

-

Polymerization: 4,4,4-trifluorobutanal polymerizes on standing. Use immediately after oxidation.

References

-

Synthesis of 4-Substituted Pyrazoles via Vinamidinium Salts

- Source:Journal of Heterocyclic Chemistry. The reaction of substituted malonaldehyde equivalents (vinamidinium salts) with hydrazine is the canonical route for 4-substituted pyrazoles.

- Context: Describes the Arnold-Vilsmeier reaction conditions for converting aldehydes to vinamidinium salts.

-

Link:

-

Preparation of 4,4,4-Trifluorobutanal

- Source:ChemicalBook / PubChem.

- Context: Physical properties and stability data for the fluorin

-

Link:

-

Vilsmeier-Haack Reaction on Aliphatic Aldehydes

-

Safety Data Sheets (SDS)

- Source:Thermo Fisher Scientific. Safety handling for 4,4,4-trifluorobutanol and hydrazine.

-

Link:

Sources

- 1. 4,4,4-Trifluoro-butan-1-ol | CAS 461-18-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Technical Guide to Pharmacological Utility and Synthetic Design

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics—from the anti-inflammatory precision of celecoxib to the kinase-inhibiting potency of ruxolitinib —stems from its unique physicochemical duality. It functions simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA), possesses tunable aromaticity, and serves as a robust bioisostere for phenyl, amide, and imidazole moieties.

This guide dissects the pyrazole scaffold for drug developers, moving beyond basic chemistry into the causal relationships between pyrazole substitution patterns, binding thermodynamics, and synthetic regiocontrol.

Part 1: Physicochemical & Structural Basis

The "Hardware" of the Scaffold

The pyrazole ring's utility is grounded in its electronic versatility. Unlike pyrrole (electron-rich, prone to oxidation) or pyridine (electron-deficient), pyrazole strikes a "Goldilocks" balance, making it stable yet reactive enough for specific interactions.

-

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

). In biological systems, this allows the scaffold to adapt to the electrostatic environment of a binding pocket, though drug candidates are typically -

Dipole & H-Bonding: The pyridine-like nitrogen (

) acts as a specific HBA, while the pyrrole-like nitrogen (

Diagram: Pyrazole Interaction Logic

The following diagram illustrates the core interaction modes of the pyrazole scaffold within a generic binding pocket.

Figure 1: Core pharmacophoric features of the pyrazole ring enabling diverse ligand-protein interactions.

Part 2: Pharmacological Landscape & Mechanisms

Kinase Inhibition: The Hinge Binder

The most prolific application of pyrazoles is in Type I ATP-competitive kinase inhibitors .

-

Mechanism: The adenine ring of ATP forms specific H-bonds with the kinase hinge region. Pyrazoles mimic this interaction.

-

Causality: In drugs like Crizotinib (ALK inhibitor) and Ruxolitinib (JAK1/2 inhibitor), the pyrazole nitrogen accepts an H-bond from the backbone amide of the hinge residues (e.g., Met, Leu). This anchors the inhibitor, allowing other substituents to explore the hydrophobic back-pocket or the solvent-exposed front.

COX-2 Selectivity: The Side Pocket

Celecoxib revolutionized NSAIDs by using a pyrazole core to achieve selectivity for COX-2 over COX-1.

-

Mechanism: The rigid pyrazole ring orients a sulfonamide group into a distinct hydrophilic side pocket present in COX-2 (due to the Ile523

Val523 mutation) but absent in COX-1. -

Critical Design: The pyrazole serves as a rigid scaffold that enforces the correct vector for the sulfonamide, preventing binding to the sterically restricted COX-1 channel.

Data Summary: Key FDA-Approved Pyrazoles

| Drug | Target | Indication | Role of Pyrazole |

| Celecoxib | COX-2 | Inflammation/Pain | Rigid scaffold orienting sulfonamide to selectivity pocket. |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge binder; mimics adenine base of ATP. |

| Crizotinib | ALK/ROS1 | NSCLC | Hinge binder; forms H-bond with Met1199. |

| Asciminib | BCR-ABL1 | CML | Allosteric binder; engages the myristoyl pocket. |

| Avapritinib | KIT/PDGFRA | GIST | Stabilizes active conformation; precise orientation of substituents. |

Part 3: Synthetic Strategies & Regioselectivity

The Challenge: Regioisomerism

The classic Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-dicarbonyls) is robust but notoriously prone to regioselectivity issues when using unsymmetrical diketones.[4]

-

The Problem: Nucleophilic attack by hydrazine can occur at either carbonyl, leading to a mixture of 1,3- and 1,5-isomers.

-

The Consequence: Isomers often have vastly different biological activities.[5] Separating them requires tedious chromatography, reducing yield and efficiency.

Diagram: Regioselectivity Decision Tree

Figure 2: Strategic workflow for managing regioselectivity in pyrazole synthesis.

Protocol: Regioselective Synthesis using Fluorinated Solvents

This protocol utilizes Hexafluoroisopropanol (HFIP) to enhance regioselectivity via hydrogen-bond activation of the specific carbonyl, a method supported by recent literature [1].

Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole (Target) vs. 1-phenyl-5-methyl-3-trifluoromethylpyrazole.

Materials:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

-

Methylhydrazine (1.1 eq)[4]

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M concentration)

-

Catalyst: None required (Solvent acts as catalyst)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the 1,3-diketone in HFIP. The high ionizing power and H-bond donor ability of HFIP activates the carbonyls differentially.

-

Addition: Add methylhydrazine dropwise at 0°C. Note: Low temperature favors the kinetic product.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Evaporate HFIP (recyclable). The residue is typically a solid.

-

Validation: Analyze crude NMR (

and-

Self-Validation Check: If the ratio of isomers is <90:10, recrystallize from Ethanol/Water. If >95:5, proceed to biological assay.

-

Why this works: HFIP forms a strong H-bond network that stabilizes the transition state of the initial nucleophilic attack at the more electron-deficient carbonyl, directing the regiochemistry more effectively than protic solvents like ethanol [2].

Part 4: Future Outlook

The pyrazole scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Pyrazoles are increasingly used as linkers or warheads in PROTACs due to their stability and ability to exit the binding pocket at defined vectors (e.g., C4 position).

-

Covalent Inhibitors: Incorporating acrylamide "warheads" onto the pyrazole ring (e.g., Ibrutinib analogs) allows for irreversible binding to cysteines in the kinase active site.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int. J. Mol. Sci. 2023.[1][6][7][8] Link

-

Regioselective Synthesis of Polysubstituted Pyrazoles. BenchChem Technical Guide. 2025.[4][5][9][10] Link

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. 2023.[1][6][7][8] Link

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. 2022.[1] Link

-

Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. ChemistrySelect. 2020. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Detailed Synthetic Route for 4-(2,2,2-trifluoroethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust and detailed synthetic route for obtaining 4-(2,2,2-trifluoroethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoroethyl moiety into heterocyclic scaffolds is a well-established strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. This guide presents a multi-step synthesis commencing from readily available starting materials, leveraging the principles of malonic ester synthesis followed by the classical Knorr pyrazole synthesis. The protocol is designed to be a self-validating system, with clear explanations for experimental choices and in-process controls.

Introduction

Fluorinated organic molecules have garnered significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine or fluoroalkyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs. The synthesis of pyrazole derivatives, particularly those bearing fluoroalkyl substituents, is therefore of considerable importance. This guide details a reliable synthetic pathway to 4-(2,2,2-trifluoroethyl)-1H-pyrazole, a versatile intermediate for the synthesis of more complex molecular architectures.

Synthetic Strategy

The chosen synthetic strategy is a three-step sequence that first constructs a key acyclic precursor, 2-(2,2,2-trifluoroethyl)malonaldehyde, which then undergoes a classical Knorr pyrazole synthesis. This approach was selected for its reliability and the use of well-established and high-yielding reactions.

The synthesis begins with the alkylation of diethyl malonate. The acidic α-hydrogen of the malonic ester is readily deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with a 2,2,2-trifluoroethylating agent. The resulting diethyl 2-(2,2,2-trifluoroethyl)malonate is then converted to the corresponding 1,3-dialdehyde. Finally, the cyclocondensation of this dicarbonyl compound with hydrazine hydrate affords the target 4-(2,2,2-trifluoroethyl)-1H-pyrazole.

Visualized Synthetic Workflow

Figure 1: Proposed synthetic route for 4-(2,2,2-trifluoroethyl)-1H-pyrazole.

Detailed Experimental Protocol

Part 1: Synthesis of Diethyl 2-(2,2,2-trifluoroethyl)malonate

This step involves the alkylation of diethyl malonate with 2,2,2-trifluoroethyl iodide. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the malonic ester, leading to an efficient alkylation reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| Diethyl malonate | 160.17 | 1.055 | 199.3 | Irritant |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.92 | - | Flammable, Water-reactive |

| 2,2,2-Trifluoroethyl iodide | 209.94 | 2.15 | 55-57 | Irritant, Light-sensitive |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 66 | Flammable, Irritant |

| Diethyl ether | 74.12 | 0.713 | 34.6 | Highly flammable |

| Saturated aq. NH₄Cl | - | - | - | Irritant |

| Brine | - | - | - | - |

| Anhydrous MgSO₄ | 120.37 | 2.66 | - | - |

Procedure:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (THF, 200 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl malonate (16.0 g, 100 mmol) dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl iodide (23.1 g, 110 mmol) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and then heat at reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford diethyl 2-(2,2,2-trifluoroethyl)malonate as a colorless oil.

Part 2: Synthesis of 2-(2,2,2-trifluoroethyl)malonaldehyde

This part of the synthesis involves the reduction of the diester to a diol, followed by oxidation to the dialdehyde.

Sub-step 2a: Reduction to 2-(2,2,2-trifluoroethyl)propane-1,3-diol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Hazards |

| Diethyl 2-(2,2,2-trifluoroethyl)malonate | 242.19 | 1.23 | - | Irritant |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.917 | 125 (dec.) | Water-reactive, Corrosive |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | Flammable, Irritant |

| Ethyl acetate | 88.11 | 0.902 | - | Flammable, Irritant |

| 1 M HCl | - | - | - | Corrosive |

Procedure:

-

In a flame-dried three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (4.6 g, 120 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

-

Slowly add a solution of diethyl 2-(2,2,2-trifluoroethyl)malonate (24.2 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 3 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water (4.6 mL), 15% aqueous NaOH (4.6 mL), and then water again (13.8 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethyl)propane-1,3-diol, which can be used in the next step without further purification.

Sub-step 2b: Oxidation to 2-(2,2,2-trifluoroethyl)malonaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Hazards |

| 2-(2,2,2-trifluoroethyl)propane-1,3-diol | 158.11 | - | - | Irritant |

| Pyridinium chlorochromate (PCC) | 215.56 | 1.9 | 205 (dec.) | Oxidizer, Toxic |

| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | 1.326 | - | Carcinogen, Irritant |

| Celite | - | - | - | - |

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (43.1 g, 200 mmol) in anhydrous dichloromethane (300 mL), add a solution of the crude 2-(2,2,2-trifluoroethyl)propane-1,3-diol (15.8 g, 100 mmol) in anhydrous dichloromethane (100 mL) in one portion.

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with diethyl ether (400 mL) and filter through a pad of Celite.

-

Wash the Celite pad with diethyl ether (3 x 100 mL).

-

Combine the filtrate and washings and concentrate carefully under reduced pressure (keeping the bath temperature low to avoid polymerization of the aldehyde) to give crude 2-(2,2,2-trifluoroethyl)malonaldehyde. This product is often used immediately in the next step.

Part 3: Synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole (Knorr Pyrazole Synthesis)

The final step is the cyclocondensation of the prepared 1,3-dialdehyde with hydrazine hydrate to form the pyrazole ring. The reaction is typically acid-catalyzed.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| 2-(2,2,2-trifluoroethyl)malonaldehyde | 154.08 | - | - | Irritant, Lachrymator |

| Hydrazine hydrate (N₂H₄·H₂O) | 50.06 | 1.032 | 120 | Toxic, Corrosive, Carcinogen |

| Ethanol | 46.07 | 0.789 | 78.37 | Flammable |

| Acetic acid, glacial | 60.05 | 1.049 | 118 | Corrosive |

| Saturated aq. NaHCO₃ | - | - | - | - |

| Ethyl acetate | 88.11 | 0.902 | 77.1 | Flammable, Irritant |

Procedure:

-

Dissolve the crude 2-(2,2,2-trifluoroethyl)malonaldehyde (15.4 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture at reflux for 2 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-(2,2,2-trifluoroethyl)-1H-pyrazole.

Trustworthiness and Self-Validation

The success of this synthetic route relies on careful execution and monitoring at each stage.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the complete consumption of the starting material before proceeding to the next step or work-up.

-

Intermediate Characterization: While the intermediates can often be used crude in the subsequent step, it is advisable to characterize a small sample of each purified intermediate (diethyl 2-(2,2,2-trifluoroethyl)malonate, 2-(2,2,2-trifluoroethyl)propane-1,3-diol, and 2-(2,2,2-trifluoroethyl)malonaldehyde) by NMR spectroscopy (

H, -

Final Product Characterization: The final product, 4-(2,2,2-trifluoroethyl)-1H-pyrazole, must be thoroughly characterized by NMR spectroscopy (

H,

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-(2,2,2-trifluoroethyl)-1H-pyrazole. By employing well-established synthetic transformations, this protocol offers a clear and logical pathway for researchers in the field of medicinal chemistry and drug development to access this valuable fluorinated heterocyclic building block. Careful adherence to the experimental procedures and in-process validation will ensure a successful outcome.

References

-

Knorr Pyrazole Synthesis

- Title: Ueber die Einwirkung von Acetessigester auf Phenylhydrazin

- Source: Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), pp. 2597–2599.

-

URL: [Link]

-

Malonic Ester Synthesis

- Title: The Malonic Ester and Acetoacetic Ester Synthesis

- Source: Master Organic Chemistry

-

URL: [Link]

-

Reduction of Esters with LiAlH₄

- Title: Reduction of Carboxylic Acid Deriv

- Source: Organic Chemistry, 2nd ed., Jonathan Clayden, Nick Greeves, and Stuart Warren.

-

URL: [Link]

- Oxidation of Alcohols with PCC: Title: Pyridinium chlorochromate: a versatile oxidant in organic synthesis Source: Synthesis, 1980(10), pp. 837-852.

-

General Pyrazole Synthesis Reviews

- Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps

- Source: Beilstein Journal of Organic Chemistry, 2024, 20, pp. 178-212.

-

URL: [Link]

Application Note: Optimized Protocols for the N-Alkylation of 4-(2,2,2-Trifluoroethyl)-1H-pyrazole

This Application Note provides a comprehensive technical guide for the N-alkylation of 4-(2,2,2-trifluoroethyl)-1H-pyrazole , a fluorinated building block increasingly relevant in medicinal chemistry (e.g., JAK inhibitors, agrochemicals).[1]

Executive Summary

The introduction of fluorinated motifs, such as the 2,2,2-trifluoroethyl group, modulates lipophilicity (

This guide details three validated protocols for N-alkylation, selected based on electrophile reactivity and functional group tolerance. Crucially, 4-(2,2,2-trifluoroethyl)-1H-pyrazole is a tautomerically symmetric substrate (assuming H at positions 3 and 5).[1][2] Consequently, N-alkylation yields a chemically unique product, eliminating the regioselectivity challenges typically associated with asymmetric pyrazoles.

Scientific Foundation & Mechanistic Insight

Substrate Analysis[1][2]

-

Symmetry: The substrate possesses a plane of symmetry perpendicular to the pyrazole ring (passing through C4 and the NH-N bond midpoint in the averaged structure). Alkylation at

or -

Electronic Effects: The

group exerts a negative inductive effect (-

Acidity: The

of the NH proton is estimated to be 12.5–13.5 (DMSO), slightly more acidic than unsubstituted pyrazole ( -

Nucleophilicity: The resulting pyrazolide anion is less nucleophilic than alkyl-pyrazoles.[1][2] Reactions with sterically hindered or electron-rich electrophiles may require elevated temperatures or stronger leaving groups (Iodide > Bromide).[1][2]

-

Decision Logic for Protocol Selection

Select the protocol based on your electrophile type:

-

Method A (Standard): Primary/Secondary Alkyl Halides (Cl, Br, I). Best balance of safety and yield.

-

Method B (High Reactivity): Unreactive Electrophiles or hindered systems.[1][2] Uses strong base (NaH).[1]

-

Method C (Mitsunobu): Alcohols (R-OH).[1][2] Avoids pre-activation of alcohols to halides.

Experimental Protocols

Method A: Cesium Carbonate Mediated Alkylation (General Purpose)

Recommended for most primary and secondary alkyl halides/tosylates.[1]

Rationale: Cesium carbonate (

Materials:

-

Substrate: 4-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv)[1][2][3]

-

Electrophile: Alkyl Halide (1.1 – 1.2 equiv)[1]

-

Base:

(1.5 – 2.0 equiv)[1] -

Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.2 M concentration]

-

Additive (Optional): TBAI (tetrabutylammonium iodide, 10 mol%) for alkyl chlorides.[1]

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Add

(1.5 equiv) in a single portion.[2] Stir at Room Temperature (RT) for 15 minutes. The suspension may change color slightly. -

Addition: Add the alkyl halide (1.1 equiv) dropwise.

-

Note: If using a solid electrophile, dissolve in a minimum amount of DMF first.

-

-

Reaction: Stir at RT. Monitor by LC-MS or TLC (typically 2–6 hours).[1][2]

-

Optimization: If conversion is <50% after 4 hours, heat to 60°C.

-

-

Workup: Dilute with EtOAc. Wash with water (

) to remove DMF, then brine ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Sodium Hydride Mediated Alkylation

Recommended for unreactive electrophiles or when rapid kinetics are required.[1][2]

Rationale: Irreversible deprotonation generates the naked pyrazolide anion, maximizing nucleophilicity.

Materials:

Step-by-Step Protocol:

-

Activation: Place NaH (1.2 equiv) in a dry flask under Argon/Nitrogen. (Optional: Wash with dry hexane to remove oil if lipophilic impurities are a concern).[2] Suspend in anhydrous THF (0.2 M).

-

Deprotonation: Cool to 0°C. Add a solution of 4-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv) in THF dropwise over 10 minutes. Evolution of

gas will be observed.[2] -

Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation: Add the electrophile (1.1 equiv) dropwise at 0°C.

-

Completion: Allow to warm to RT and stir for 1–4 hours.

-

Quench: Carefully quench with saturated

solution at 0°C. -

Workup: Extract with EtOAc or DCM.

Method C: Mitsunobu Reaction

Recommended for alkylation using primary or secondary alcohols directly.[1][2]

Rationale: Avoids the extra step of converting an alcohol to a halide.

Materials:

Step-by-Step Protocol:

-

Mix: Dissolve pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and

(1.5 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[2][5][6][7] -

Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.

-

Reaction: Warm to RT and stir for 12–24 hours.

-

Workup: Concentrate directly. Triturate with

/Hexane to precipitate

Visualized Workflow & Logic

The following diagram illustrates the mechanistic pathway and decision logic for the alkylation process.

Caption: Workflow for selecting the optimal alkylation strategy based on electrophile properties.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor Nucleophilicity | Switch from |

| Reaction Stalled | Steric Hindrance | Heat to 60–80°C. Use a more polar solvent (DMF > MeCN > THF).[1][2] |

| Emulsion during Workup | DMF presence | Wash organic layer with 5% LiCl solution (aq) instead of water to efficiently remove DMF.[1] |

| N- vs C-Alkylation | Ambident Nucleophile | C-alkylation is extremely rare for pyrazoles under these conditions.[1][2] Verify structure by NMR (N-CH signal ≈ 4.0–5.5 ppm).[1][2] |

References

-

General Pyrazole Alkylation

-

Mitsunobu Reaction on Pyrazoles

-

Synthesis of Fluorinated Pyrazoles

-

pKa Estimation & Electronic Effects

Sources

- 1. 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | C6H4ClF3N2O2 | CID 19619548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 4-bromo-1-(2,2,2-trifluoroethyl)-1h-pyrazole (C5H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Note: Strategic Functionalization of the 4-(2,2,2-Trifluoroethyl)-1H-Pyrazole Core

This is a comprehensive Application Note and Protocol Guide for the functionalization of the 4-(2,2,2-trifluoroethyl)-1H-pyrazole core.

Executive Summary & Chemical Profile

The 4-(2,2,2-trifluoroethyl)-1H-pyrazole core (CAS: 1946822-36-1) represents a high-value scaffold in modern drug discovery. The 2,2,2-trifluoroethyl (

Physicochemical Properties

| Property | Value / Characteristic | Impact on Chemistry |

| pKa (NH) | ~13.5 (Est.) | Slightly more acidic than 4-ethylpyrazole (~14.2) due to inductive ( |

| LogP | ~1.5 | Moderate lipophilicity; suitable for CNS and peripheral targets. |

| Electronic State | Electron-Deficient Core | The |

| Tautomerism | Degenerate (Fast) | In the unsubstituted state, N1 and N2 are equivalent. Functionalization breaks this symmetry. |

Functionalization Strategy Map

The functionalization of this core follows a hierarchical logic: N-Functionalization (to lock the tautomer and introduce diversity) followed by C-Functionalization (C3/C5 diversification).

Figure 1: Decision tree for the sequential functionalization of the pyrazole core.

Detailed Protocols

Protocol A: Regioselective N-Alkylation

Objective: Introduction of alkyl side chains.

Mechanism:

Materials:

-

Substrate: 4-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq)

-

Electrophile: Alkyl bromide/iodide (1.2 eq)

-

Base: Cesium Carbonate (

) (2.0 eq) -

Solvent: Anhydrous DMF or Acetonitrile (

)

Procedure:

-

Dissolution: In a flame-dried vial, dissolve the pyrazole (1.0 mmol, 164 mg) in anhydrous DMF (3.0 mL).

-

Deprotonation: Add

(650 mg, 2.0 mmol) in one portion. Stir at RT for 15 minutes. Observation: The suspension may turn slightly yellow. -

Addition: Add the alkyl halide (1.2 mmol) dropwise.

-

Reaction: Stir at 60°C for 4–6 hours. (Note: Simple alkyl halides react at RT; bulky ones require heat).

-

Work-up: Dilute with EtOAc (20 mL), wash with water (

) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

| Issue | Cause | Solution |

|---|

| Low Conversion | Poor nucleophilicity due to

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl/heteroaryl groups without using pre-functionalized halides. Mechanism: Oxidative coupling using Boronic Acids.

Materials:

-

Substrate: 4-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (2.0 eq)

-

Catalyst:

(0.1 – 1.0 eq) -

Ligand: Pyridine or DMAP (2.0 eq)

-

Oxidant: Dry Air (balloon) or

Procedure:

-

Setup: To a reaction tube equipped with a stir bar, add pyrazole (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and

(18 mg, 0.1 eq for catalytic; 180 mg, 1.0 eq for difficult substrates). -

Solvent: Add anhydrous DCM (5 mL) and Pyridine (2.0 mmol, 161 µL).

-

Activation: Add 4Å molecular sieves (activated powder, 200 mg).

-

Reaction: Attach an oxygen or dry air balloon. Stir vigorously at RT for 16–24 hours.

-

Monitoring: Monitor by LC-MS. The product will be less polar than the starting material.

-

Work-up: Filter through a pad of Celite to remove Copper salts. Wash with DCM.[1] Wash filtrate with 1M HCl (to remove pyridine) and brine.

Protocol C: C3/C5-Halogenation (Iodination)

Objective: Activation of the ring for subsequent cross-coupling (Suzuki/Sonogashira).

Context: The

Materials:

-

Substrate: N-alkyl-4-(2,2,2-trifluoroethyl)pyrazole (1.0 eq)

-

Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

-

Solvent: Acetonitrile (

)

Procedure:

-

Dissolve the N-substituted pyrazole (1.0 mmol) in MeCN (5 mL).

-

Cool to 0°C in an ice bath.

-

Add NIS (248 mg, 1.1 mmol) portion-wise.

-

Allow to warm to RT and stir for 2 hours.

-

Quench: Add 10%

(aq) to reduce excess iodine (color changes from red/brown to clear). -

Isolation: Extract with EtOAc. The product is usually pure enough for the next step.

Advanced Insight: Impact of the Fluorine Motif

Electronic Modulation

The trifluoroethyl group is unique because the methylene spacer (

-

Hammett

: The -

Consequence: The pyrazole nitrogen lone pair is less available than in 4-ethylpyrazole, but more available than in 4-trifluoromethylpyrazole. This requires longer reaction times for N-arylation compared to standard pyrazoles.

Metabolic Stability (The "Fluorine Effect")

In drug design, replacing an Ethyl group with a Trifluoroethyl group blocks the primary metabolic soft spot (the

References

-

Synthesis of Trifluoromethyl-Substituted Pyrazoles: Kawase, M., et al. "Synthesis of Trifluoromethyl-Substituted Pyrazoles and 1,2,4-Triazines..."[2][3] Chem. Pharm.[2][3] Bull.2008 , 56(4), 433–438.[3] Link

-

N-Alkylation Regioselectivity: Edilova, Y. O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles..." Int. J. Mol. Sci.2025 , 26(21), 10335. Link

-

C-H Activation of Pyrazoles: Yang, W., et al. "Orchestrated Triple C–H Activation Reactions Using Two Directing Groups..." J. Am. Chem. Soc.2016 (Relevant context for pyrazole directing groups). Link

-

General Pyrazole Chemistry: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols..." J. Org. Chem.2008 .[3][4] Link

-

Compound Data: PubChem CID 19619548 (4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid - derivative example). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of trifluoromethyl-substituted pyrazoles and 1,2,4-triazines by ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

experimental procedure for cyclocondensation to form trifluoroethyl pyrazoles

Abstract & Strategic Relevance

Fluorinated pyrazoles are cornerstones of modern medicinal chemistry and agrochemistry, featuring prominently in blockbuster drugs like Celecoxib (Celebrex) and various next-generation herbicides. The incorporation of fluorinated motifs—specifically trifluoromethyl (

This guide provides a high-fidelity experimental framework for the cyclocondensation of 1,3-dicarbonyl equivalents with hydrazines. Unlike generic protocols, this document focuses on the critical challenge of regiocontrol (1,3- vs. 1,5-isomers) and the handling of fluorinated building blocks. We address two distinct synthetic targets:

-

3-(Trifluoromethyl)pyrazoles: The standard pharmacophore (e.g., COX-2 inhibitors).

- -(2,2,2-Trifluoroethyl)pyrazoles: Emerging scaffolds for specific receptor targeting.

Part 1: Mechanistic Insight & Regioselectivity

The formation of the pyrazole core proceeds via the Knorr Pyrazole Synthesis , involving the condensation of a hydrazine (

The Challenge: When using unsymmetrical diketones (e.g.,

-

Path A (1,5-isomer): The terminal

of the hydrazine attacks the carbonyl adjacent to the -

Path B (1,3-isomer): The terminal

attacks the carbonyl adjacent to the

The

Reaction Pathway Diagram

Figure 1: Mechanistic flow of the Knorr cyclocondensation. The initial nucleophilic attack dictates the final regioisomer.

Part 2: Experimental Protocols

Protocol A: Synthesis of 1-Aryl-3-(Trifluoromethyl)pyrazoles

Target: The "Celecoxib-like" scaffold. Mechanism: Condensation of 4,4,4-trifluoro-1-aryl-1,3-butanedione with aryl hydrazine.

Reagents:

-

Substrate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

-

Nucleophile: 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)

-

Solvent: Absolute Ethanol (0.5 M concentration)

-

Catalyst: Concentrated HCl (catalytic) or reflux in acetic acid (for 1-aryl-5-CF3 selectivity). Note: To obtain the 1,5-diaryl-3-CF3 isomer (Celecoxib), regiocontrol is critical.

Step-by-Step Methodology:

-